N-(2-methoxyethyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Description
The compound “N-(2-methoxyethyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring, an acetamide group, and a methoxyethyl group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides . For example, a novel fused triazolo-pyrimidine energetic compound was synthesized by the two-step diazotization-nitrification method or one-step direct nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,5-d]pyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the triazolo[4,5-d]pyrimidine ring could contribute to its stability and reactivity .Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Result of Action
Compounds with similar structures have shown cytotoxic activities against certain cell lines .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-15-9-8(13-14-15)10(18)16(6-12-9)5-7(17)11-3-4-19-2/h6H,3-5H2,1-2H3,(H,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMNDNVZCJDVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NCCOC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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